5-(Hydroxymethyl)quinolin-8-ol

Corrosion Science Electrochemical Impedance Spectroscopy Mild Steel Protection

Select this ≥95% pure C5-hydroxymethyl 8-HQ building block for applications where parent scaffold is insufficient. It enables direct single-step derivatization and offers defined performance (81% protection at 10⁻³ M HCl). Ideal for SAR of metal chelates, antiplaque agents, and inhibitor blends.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 4053-44-5
Cat. No. B1298091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)quinolin-8-ol
CAS4053-44-5
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)CO
InChIInChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2
InChIKeyZBNACESDSSHENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)quinolin-8-ol (CAS 4053-44-5) — Basic Identification, Core Structure and Procurement Relevance


5-(Hydroxymethyl)quinolin-8-ol (CAS 4053‑44‑5; MFCD03614757) is a 5‑substituted 8‑hydroxyquinoline (8‑HQ) derivative carrying a primary hydroxymethyl group at the quinoline C‑5 position . The 8‑HQ scaffold is a well‑established privileged structure in medicinal chemistry and materials science, recognized for its metal‑chelating capacity and a broad spectrum of biological activities [1]. This particular analogue is supplied as a ≥95 % pure solid (HPLC/NMR‑verified), serving as a research‑grade building block for synthetic elaboration, coordination chemistry studies, and comparative structure–activity relationship (SAR) investigations .

5-(Hydroxymethyl)quinolin-8-ol (4053-44-5) — Why Unsubstituted 8-Hydroxyquinoline or Alternative 5-Substituted Analogs Cannot Be Freely Substituted


Although the 8‑hydroxyquinoline core confers metal‑binding capacity and baseline antimicrobial potential, the nature and position of substituents drastically alter physicochemical properties, molecular recognition, and performance [1]. The primary hydroxymethyl group in 5‑(hydroxymethyl)quinolin‑8‑ol provides a unique combination of hydrogen‑bond donor/acceptor capacity, polarity, and a reactive handle for further derivatization that is absent in unsubstituted 8‑HQ, simple 5‑alkyl analogues, or 5‑halogenated derivatives. Quantitative structure–activity relationship (QSAR) studies on 5‑substituted 8‑HQs demonstrate that steric, electronic, and lipophilic contributions of the C‑5 substituent directly govern antiplaque potency [2]. Consequently, substituting 5‑(hydroxymethyl)quinolin‑8‑ol with unsubstituted 8‑HQ or a different 5‑substituted analogue in a protocol or synthetic pathway will yield non‑equivalent outcomes in metal‑chelate stability, biological activity, or corrosion inhibition efficiency.

5-(Hydroxymethyl)quinolin-8-ol (4053-44-5) — Quantitative Differentiation Against Closest Structural Analogs


Corrosion Inhibition Efficiency on Carbon Steel in 1 M HCl: 5‑Hydroxymethyl (HMHQ) vs. 5‑Methoxymethyl (MMHQ) vs. 5‑Propoxymethyl (PMHQ) Derivatives

In a direct head‑to‑head electrochemical study, the corrosion inhibition performance of three 5‑alkoxymethyl‑8‑hydroxyquinoline derivatives was evaluated on carbon steel in 1 M HCl at 298 K. The maximum protection efficiency of the 5‑hydroxymethyl derivative (HMHQ) was quantified as 81 % at an optimal concentration of 10 ⁻³ M, compared to 89 % for 5‑methoxymethyl‑8‑hydroxyquinoline (MMHQ) and 94 % for 5‑propoxymethyl‑8‑hydroxyquinoline (PMHQ) under identical conditions [1].

Corrosion Science Electrochemical Impedance Spectroscopy Mild Steel Protection

Antiplaque Potency (SAR Inference): 5‑Substituent Steric Contribution as a Determinant of MIC Against Streptococcus mutans

A quantitative structure–activity relationship (QSAR) study of 14 5‑substituted 8‑hydroxyquinolines established a strong correlation (r² = 0.90) between minimum inhibitory concentration (MIC) against Streptococcus mutans No. 6715 and the steric bulk (molar refractivity, MR) of the 5‑substituent [1]. The parent 8‑hydroxyquinoline (H substituent, MR ≈ 1.03) showed the highest activity, while increasing MR correlated with reduced antiplaque efficacy. The 5‑chloro analogue (MR ≈ 6.0) achieved activity comparable to the parent due to compensating lipophilic and electron‑withdrawing effects [1]. Although direct MIC data for 5‑(hydroxymethyl)quinolin‑8‑ol are not reported in this series, the hydroxymethyl group (MR ≈ 7.2) would be predicted to confer intermediate steric penalty relative to methyl (MR ≈ 5.65) and ethyl (MR ≈ 10.3), positioning its expected anti‑S. mutans potency between those of the 5‑methyl and 5‑chloro analogues.

Dental Plaque Inhibition Antimicrobial SAR Streptococcus mutans

Synthetic Utility: Primary Hydroxymethyl Handle Enables Direct Derivatization Not Possible with 5‑Methyl or Unsubstituted 8‑Hydroxyquinoline

The primary hydroxymethyl group at C‑5 of 5‑(hydroxymethyl)quinolin‑8‑ol serves as a reactive functional handle that permits one‑step conversion to esters, ethers, halides, or aldehydes via established protocols [1]. In contrast, the 5‑methyl analogue (CAS 5541‑67‑5) lacks a directly reactive site at the methyl carbon, requiring harsh radical halogenation for functionalization, while unsubstituted 8‑hydroxyquinoline (CAS 148‑24‑3) has no C‑5 functional handle at all [2]. This reactivity difference is qualitative but decisive for synthetic planning: the hydroxymethyl group reduces the number of synthetic steps required to access more complex 5‑substituted 8‑HQ libraries.

Synthetic Chemistry Building Block Derivatization

5-(Hydroxymethyl)quinolin-8-ol (4053-44-5) — Primary Application Scenarios Supported by Quantitative and Functional Evidence


Mild Steel Corrosion Inhibitor Formulation in Acidic Media

Based on the directly measured 81 % protection efficiency at 10 ⁻³ M in 1 M HCl [1], 5‑(hydroxymethyl)quinolin‑8‑ol is suitable for incorporation into corrosion inhibitor blends for carbon steel pickling, acid cleaning, or oil well acidizing operations. Its mixed‑type inhibition mechanism and Langmuir adsorption profile indicate stable film formation on steel surfaces. Researchers optimizing inhibitor performance can use this quantitative benchmark to compare HMHQ with its 5‑methoxymethyl (89 %) and 5‑propoxymethyl (94 %) counterparts and select the derivative that best balances protection efficiency with desired water solubility or cost [1].

Synthesis of 8‑Hydroxyquinoline‑Derived Libraries for Antimicrobial or Anticancer Lead Discovery

The primary hydroxymethyl group enables direct conversion to ethers, esters, or aldehydes in a single synthetic operation [2]. This makes 5‑(hydroxymethyl)quinolin‑8‑ol an efficient starting material for generating focused libraries of 5‑substituted 8‑HQs aimed at structure–activity relationship (SAR) exploration. QSAR models for anti‑S. mutans activity [3] and known 8‑HQ metal‑chelating pharmacophores [4] inform the design of analogues with modulated steric, electronic, and lipophilic properties. Medicinal chemistry groups building 8‑HQ‑based antibacterial, antifungal, or anticancer leads will find this building block particularly valuable.

Metal Coordination Chemistry and Analytical Reagent Development

As a 5‑substituted 8‑hydroxyquinoline, this compound retains the bidentate N,O‑chelation motif characteristic of the parent scaffold [4]. The hydroxymethyl substituent introduces additional hydrogen‑bonding capacity and polarity, which may influence metal‑complex solubility and stability. Researchers investigating structure‑stability relationships of metal 8‑hydroxyquinolinates can use 5‑(hydroxymethyl)quinolin‑8‑ol as a probe to dissect the contribution of 5‑position hydrogen‑bond donors versus alkyl or halo substituents on chelate formation constants [5].

Dental Plaque Inhibition Research (Comparative SAR Studies)

Although the 5‑hydroxymethyl analogue is predicted to show lower intrinsic anti‑S. mutans activity than parent 8‑HQ or 5‑chloro‑8‑HQ based on its larger steric footprint [3], it serves as a valuable comparator in dental plaque inhibition SAR studies. The presence of a polar, hydrogen‑bonding substituent at C‑5 allows researchers to evaluate the interplay between steric, electronic, and lipophilic effects on antiplaque potency, complementing data from more lipophilic 5‑alkyl or 5‑halo analogues [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydroxymethyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.